1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a methoxyphenyl group and a methylsulfanylpropyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-chloropropyl methyl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant or anxiolytic agent.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine is not fully understood. it is believed to interact with neurotransmitter receptors in the central nervous system, potentially modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This interaction may contribute to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the methylsulfanylpropyl group, which may affect its pharmacological properties.
1-(3-Methylsulfanylpropyl)piperazine: Lacks the methoxyphenyl group, which may influence its interaction with biological targets.
Uniqueness
1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine is unique due to the presence of both the methoxyphenyl and methylsulfanylpropyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. These structural features may enhance its ability to interact with specific neurotransmitter receptors and contribute to its potential therapeutic effects.
Properties
CAS No. |
6622-74-8 |
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Molecular Formula |
C15H24N2OS |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine |
InChI |
InChI=1S/C15H24N2OS/c1-18-15-7-4-3-6-14(15)17-11-9-16(10-12-17)8-5-13-19-2/h3-4,6-7H,5,8-13H2,1-2H3 |
InChI Key |
ATQIUENDSQIJDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCSC |
Origin of Product |
United States |
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